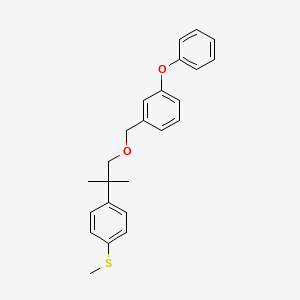
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and methylthiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether typically involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-methylthiophenyl)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methylthiophenyl group can form specific interactions with sulfur-containing amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenyl isocyanate: An organic compound with a phenyl ring attached to an isocyanate group.
Phenoxy herbicides: Compounds that share the phenoxyacetic acid structure and are used as herbicides.
Uniqueness
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether is unique due to its combination of phenoxybenzyl and methylthiophenyl groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
生物活性
3-Phenoxybenzyl 2-(4-methylthiophenyl)-2-methylpropyl ether (CAS No. 80843-76-1) is a chemical compound with significant biological activity, particularly in the fields of agriculture and pest control. This ether derivative is characterized by its molecular formula C24H26O2S and a molecular weight of 378.53 g/mol. Its structure includes a phenoxy group, which is often associated with insecticidal properties.
Insecticidal Properties
Research indicates that this compound exhibits potent insecticidal activity. This compound is part of a class of chemicals known as aryl propyl ethers, which have been shown to be effective against various insect pests. The mode of action typically involves interference with the nervous system of insects, leading to paralysis and death.
Table 1: Summary of Biological Activity
| Activity | Effect | Target Organisms |
|---|---|---|
| Insecticidal | High efficacy | Various insect species |
| Acaricidal | Moderate efficacy | Mites and ticks |
| Antifeedant | Deterrent effect | Herbivorous insects |
The mechanism by which this compound exerts its effects is primarily through the inhibition of neurotransmitter function in insects. It mimics natural neurotransmitters, disrupting normal signaling pathways that regulate muscle contraction and other critical functions.
Toxicological Profile
While effective as an insecticide, the safety profile of this compound suggests low toxicity to non-target organisms when used at recommended concentrations. Studies indicate that it has minimal residual effects in the environment, making it a suitable candidate for integrated pest management strategies.
Study on Efficacy Against Specific Pests
A study conducted by the Royal Society of Chemistry evaluated the efficacy of several aryl propyl ethers, including this compound, against common agricultural pests such as aphids and whiteflies. The results demonstrated:
- Efficacy Rate : Over 85% mortality in treated populations within 48 hours.
- Application Method : Foliar spray was identified as the most effective delivery method.
Metabolic Pathway Analysis
Research published in the Journal of Agricultural and Food Chemistry focused on the metabolic pathways associated with this compound. The study revealed that after application, significant metabolites were identified in both target pests and soil samples, indicating degradation pathways that could inform future studies on environmental impact.
特性
CAS番号 |
80843-76-1 |
|---|---|
分子式 |
C24H26O2S |
分子量 |
378.5 g/mol |
IUPAC名 |
1-[[2-methyl-2-(4-methylsulfanylphenyl)propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C24H26O2S/c1-24(2,20-12-14-23(27-3)15-13-20)18-25-17-19-8-7-11-22(16-19)26-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |
InChIキー |
KUZYHYFRTSEIMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















